molecular formula C13H15ClF3NO B8213119 4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)piperidine

4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)piperidine

Cat. No.: B8213119
M. Wt: 293.71 g/mol
InChI Key: GRKXFTPKVYDBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)piperidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring attached to a phenoxy group, which is further substituted with a chloro and trifluoromethyl group. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)piperidine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 4-chloro-3-(trifluoromethyl)phenol and piperidine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide.

    Procedure: The phenol is first deprotonated by the base, forming a phenoxide ion. This ion then reacts with piperidine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the removal of the chloro or trifluoromethyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)piperidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential analgesic properties.

    Pharmacology: Research into the compound’s interaction with various receptors and enzymes is ongoing, with a focus on its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, which can be used in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to opioid receptors, thereby modulating pain perception. The presence of the trifluoromethyl group enhances its binding affinity and selectivity for these receptors, leading to potent analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    4-((4-Chloro-3-(trifluoromethyl)phenyl)piperidine): This compound is structurally similar but lacks the phenoxy group.

    4-((4-Chloro-3-(trifluoromethyl)phenoxy)ethyl)piperidine: This compound has an ethyl linker instead of a methyl linker.

Uniqueness

4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)piperidine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the chloro and trifluoromethyl groups enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[[4-chloro-3-(trifluoromethyl)phenoxy]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO/c14-12-2-1-10(7-11(12)13(15,16)17)19-8-9-3-5-18-6-4-9/h1-2,7,9,18H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKXFTPKVYDBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.